

Measuring Lysosomal Membrane Tension with Lyso Flipper-TR: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Lyso Flipper-TR 29	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysosome is a critical organelle involved in cellular degradation, nutrient sensing, and signaling. The physical state of the lysosomal membrane, including its tension, plays a crucial role in processes such as lysosomal exocytosis, autophagy, and membrane repair.[1][2][3] Alterations in lysosomal membrane tension have been implicated in various diseases, making it a key parameter to investigate in cell biology and drug discovery.

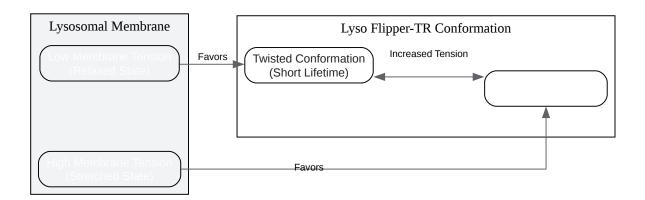
Lyso Flipper-TR is a fluorescent probe specifically designed to measure membrane tension within the lysosomal membrane.[4][5] It is part of the Flipper-TR family of probes that report changes in membrane organization and tension through alterations in their fluorescence lifetime.[6][7][8] This property makes Lyso Flipper-TR a powerful tool for dynamic, quantitative imaging of lysosomal membrane tension in living cells.[5]

The probe consists of a Flipper mechanophore, which exhibits a change in its conformation from a twisted to a planar state in response to increased membrane tension. This conformational change leads to a longer fluorescence lifetime.[1][9][10] The fluorescence lifetime is measured using Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that provides a quantitative readout of membrane tension, independent of probe concentration.[5]



Mechanism of Action

The core of the Lyso Flipper-TR probe is a mechanosensitive "flipper" molecule. In a relaxed membrane with low tension, the two dithienothiophene moieties of the flipper are twisted relative to each other. When membrane tension increases, the lateral pressure within the lipid bilayer forces the flipper molecule into a more planar conformation. This planarization extends the π -electron conjugation, resulting in an increase in the fluorescence lifetime of the probe. By measuring this lifetime using FLIM, a direct, quantitative assessment of lysosomal membrane tension can be made.[1][9][10]



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Mechanism of Lyso Flipper-TR in response to membrane tension.

Experimental Protocols

This section provides a detailed protocol for using Lyso Flipper-TR to measure lysosomal membrane tension in cultured mammalian cells.

Materials

- Lyso Flipper-TR probe (Spirochrome, SC022)[4]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium appropriate for the cell line



- Phosphate-Buffered Saline (PBS)
- Cells of interest (e.g., HeLa, COS7)[5]
- Glass-bottom dishes or coverslips suitable for high-resolution microscopy
- FLIM system equipped with a suitable pulsed laser (e.g., 488 nm) and time-correlated singlephoton counting (TCSPC) detector[4][5]

Probe Preparation

- Stock Solution (1 mM): Dissolve the contents of one vial of Lyso Flipper-TR (35 nmol) in 35 μL of anhydrous DMSO to prepare a 1 mM stock solution.[5]
- Storage: Store the stock solution at -20°C, protected from light and moisture. The solution is stable for up to 3 months when stored properly.[5] Avoid repeated freeze-thaw cycles.

Cell Staining Protocol

- Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).
- Staining Solution Preparation: Immediately before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5-1 μM in pre-warmed complete cell culture medium.[4] The optimal concentration may need to be determined empirically for different cell types.
- Cell Labeling: Aspirate the existing culture medium from the cells and replace it with the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Washing (Optional): For short-term imaging, the probe does not need to be washed out. For longer-term experiments (>24h), washing with fresh medium may be beneficial.[5]

FLIM Imaging and Data Acquisition

• Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system.

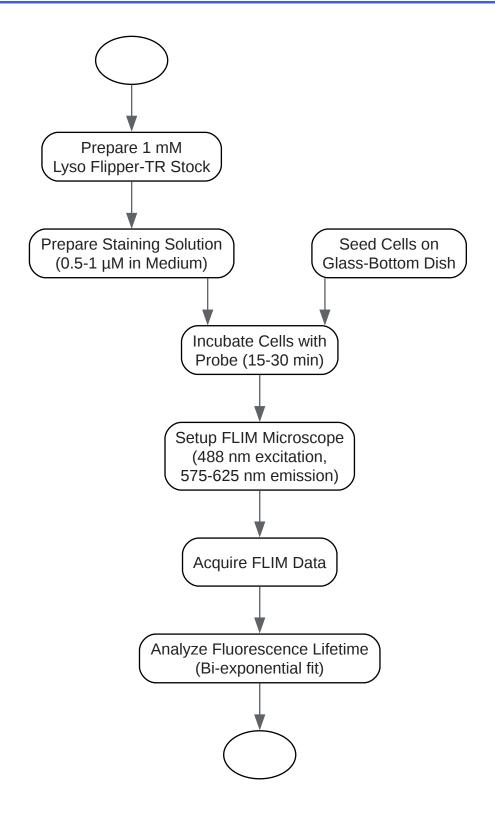
Methodological & Application





- Excitation: Excite the Lyso Flipper-TR probe using a pulsed laser at 488 nm.[4][5]
- Emission: Collect the fluorescence emission between 575 and 625 nm.[4][5]
- Data Acquisition: Acquire FLIM data using time-correlated single-photon counting (TCSPC).
 Ensure sufficient photon counts are collected for each pixel to allow for accurate lifetime fitting.
- Data Analysis: Fit the fluorescence decay curves for each pixel using a bi-exponential decay model. The longer lifetime component (τ1) corresponds to the membrane-inserted probe and is used to report on membrane tension.[11]





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Experimental workflow for measuring lysosomal membrane tension.

Data Presentation



The fluorescence lifetime of Lyso Flipper-TR is a quantitative measure of membrane tension. Below is a summary of reported lifetime values in different cell lines and under various conditions.

Cell Line	Condition	Average Fluorescence Lifetime (τ1)	Reference
HeLa	Resting	~3.7 ns	[5]
COS7	Resting	~3.9 ns	[5]
HeLa	Hyperosmotic Shock (0.5 M Sucrose)	Decrease of 0.3-0.4 ns	[5]
TPC1/2-/- Phagolysosomes	Mature Phagolysosomes	Significant increase vs. WT	[12]

Note: Fluorescence lifetime can also be influenced by the lipid composition of the membrane. Therefore, changes in lifetime should be interpreted as changes in membrane tension, assuming the lipid composition remains constant during the experiment.[5][13]

Applications in Drug Development

The ability to quantitatively measure lysosomal membrane tension opens up new avenues for drug discovery and development.

- Screening for Compounds that Modulate Lysosomal Function: Lyso Flipper-TR can be used in high-content screening assays to identify drugs that alter lysosomal membrane tension, which may be indicative of effects on lysosomal storage, trafficking, or exocytosis.
- Investigating Disease Mechanisms: In lysosomal storage disorders, the accumulation of lipids and other molecules can alter the physical properties of the lysosomal membrane.
 Lyso Flipper-TR can be used to study these changes and to evaluate the efficacy of therapeutic interventions aimed at restoring normal lysosomal function.
- Assessing Drug-Induced Lysosomal Stress: Some drugs can induce lysosomal membrane permeabilization or other forms of lysosomal stress. Lyso Flipper-TR can be employed to



detect early changes in membrane tension that may precede more severe lysosomal damage.

By providing a direct and quantitative readout of a key physical parameter of the lysosomal membrane, Lyso Flipper-TR is a valuable tool for advancing our understanding of lysosomal biology and for the development of novel therapeutics targeting lysosomal function.

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